2-Bromo-1,3-diisopropylbenzene
Overview
Description
2-Bromo-1,3-diisopropylbenzene is an organic compound with the molecular formula C₁₂H₁₇Br and a molecular weight of 241.17 g/mol . It is a derivative of benzene, where two isopropyl groups and one bromine atom are substituted on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1,3-diisopropylbenzene can be synthesized through electrophilic aromatic substitution. The process involves the bromination of 1,3-diisopropylbenzene using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) . The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,3-diisopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form 1,3-diisopropylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 1,3-diisopropylbenzene.
Scientific Research Applications
2-Bromo-1,3-diisopropylbenzene is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-diisopropylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom acts as an electrophile, facilitating the formation of a sigma complex with nucleophiles. This interaction leads to the substitution of the bromine atom with other functional groups, thereby modifying the chemical properties of the compound .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Diisopropylbenzene
- 1,4-Diisopropylbenzene
- 2-Bromo-1,4-diisopropylbenzene
Uniqueness
2-Bromo-1,3-diisopropylbenzene is unique due to its specific substitution pattern, which influences its reactivity and chemical behavior. The presence of two isopropyl groups and one bromine atom at distinct positions on the benzene ring provides unique steric and electronic effects, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
2-bromo-1,3-di(propan-2-yl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Br/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOQKWIURDCGIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478399 | |
Record name | 2-Bromo-1,3-diisopropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57190-17-7 | |
Record name | 2-Bromo-1,3-diisopropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1,3-bis(propan-2-yl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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